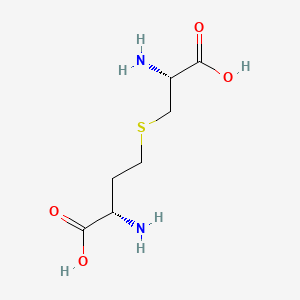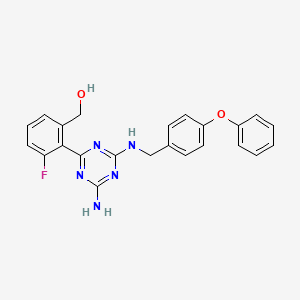
MK-1454
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. This compound binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment; this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.
Aplicaciones Científicas De Investigación
MK-1454 as a Cancer Treatment
This compound has been identified as a potent cyclic dinucleotide-based stimulator of interferon genes (STING) agonist. Its design and synthesis were aimed at exploring new chemical spaces to enhance clinical development properties. In studies involving immune-competent mice with syngeneic tumors, this compound demonstrated significant upregulation of tumor cytokines and effective antitumor activity. Particularly notable was its effectiveness in tumor shrinkage in mouse models resistant to single-agent therapy, which was further enhanced when combined with a murinized anti-PD-1 antibody, mDX400. These findings support the development of STING agonists in combination with pembrolizumab, a humanized anti-PD-1 antibody, especially for patients with tumors unresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).
Advances in Synthesis Techniques for this compound
The stereoselective synthesis of this compound represents a significant advancement in the field of organic chemistry, particularly in the development of complex drug candidates and natural products. The synthesis process for this compound employed enzyme-catalyzed reactions, providing increased selectivity and reduced waste. This innovative approach involved the asymmetric construction of fluoride-bearing deoxynucleotides and the use of four enzymes in a cascade process to construct two bridging thiophosphates. This method demonstrates the growing importance and effectiveness of enzymatic processes in modern drug synthesis, exemplified by the development of this compound as a STING signaling pathway agonist (Benkovics et al., 2022).
Propiedades
Nombre IUPAC |
N/A |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK-1454; MK 1454; MK1454; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)

![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)

![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)

